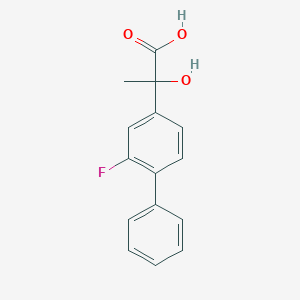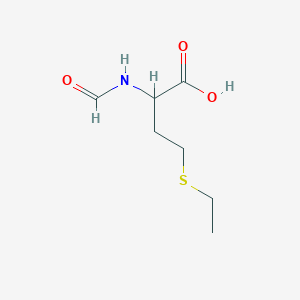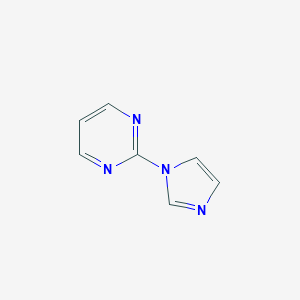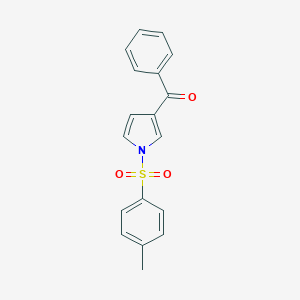
3-Benzoyl-1-tosylpyrrole
Übersicht
Beschreibung
The compound 3-Benzoyl-1-tosylpyrrole is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The benzoyl and tosyl groups attached to the pyrrole ring suggest that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
A convenient synthesis method for 3-Benzoylpyrrole derivatives, including 3-Benzoyl-1-tosylpyrrole, involves the reaction of α,β-unsaturated ketones with tosylmethyl isocyanide in the presence of a mild base such as LiOH·H2O. This method has been shown to be economical and capable of producing various derivatives with good to excellent yields .
Molecular Structure Analysis
While the specific molecular structure of 3-Benzoyl-1-tosylpyrrole is not detailed in the provided papers, related compounds have been studied using X-ray diffraction. For example, the crystal and molecular structure of a related compound, 3-p-toluoyl-1,2-dihydro-4H-pyrrolo-[2,1-c][1,4]benzoxazine-1,2,4-trione, was determined, which could provide insights into the structural aspects of 3-Benzoyl-1-tosylpyrrole .
Chemical Reactions Analysis
The reactivity of similar 3-Benzoylpyrrole derivatives has been explored. For instance, 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with dimedone to yield spirocyclic compounds, indicating that the 3-Benzoyl group on a pyrrole ring can participate in cycloaddition reactions . Additionally, the interaction of 3-p-toluoyl derivatives with benzylamine has been studied, leading to the synthesis of complex heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzoyl-1-tosylpyrrole are not directly reported, but the properties of similar benzoylpyrrole derivatives have been investigated. For example, benzoylpyrrole-3-acetic acids were synthesized and their effects on active oxygen species were studied, indicating that these compounds could act as hydroxyl radical scavengers and potentially serve as protective agents against oxygen toxicity . This suggests that 3-Benzoyl-1-tosylpyrrole may also possess antioxidative properties.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyrazolo[5,1-b]thiazole Derivatives
- Summary of Application : 3-Benzoyl-1-tosylpyrrole may be used in the synthesis of pyrazolo[5,1-b]thiazole derivatives . These compounds have been evaluated for their antimicrobial and anticancer activities.
- Methods of Application : The compounds were synthesized and characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry . Some selected examples were screened and evaluated for their antimicrobial and anticancer activities.
- Results or Outcomes : The synthesized compounds showed promising results as potential antimicrobial and anticancer agents .
Safety And Hazards
3-Benzoyl-1-tosylpyrrole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSTJINSJFSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378295 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-tosylpyrrole | |
CAS RN |
139261-90-8 | |
| Record name | 3-Benzoyl-1-tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



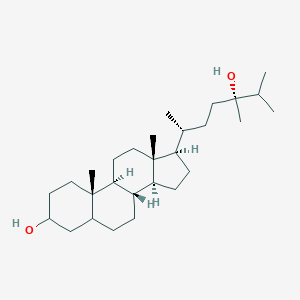
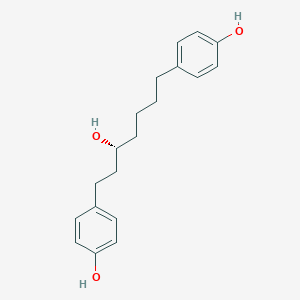
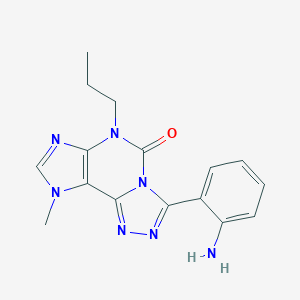
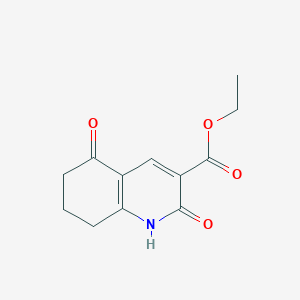
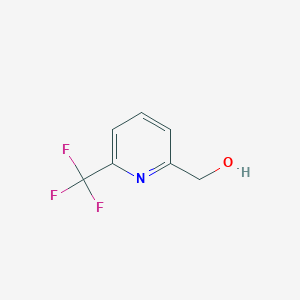
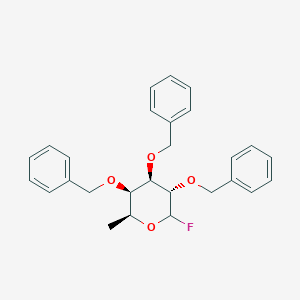
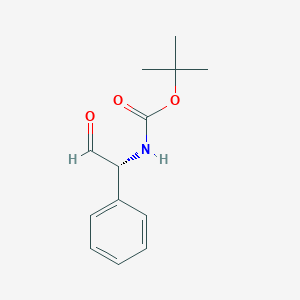
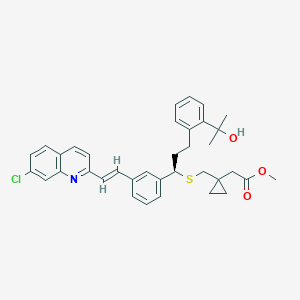
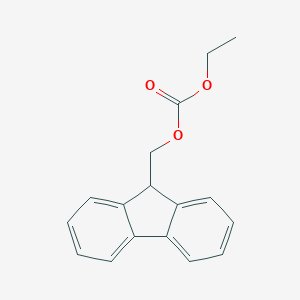
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
